molecular formula C9H8BrFN2 B8241557 4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole

4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Cat. No.: B8241557
M. Wt: 243.08 g/mol
InChI Key: FUFSDWBKEOSURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a high-value benzimidazole derivative designed for advanced research and development applications. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The specific substitution pattern with bromo and fluoro halogens at the 4 and 6 positions, along with methyl groups on the nitrogen atoms, makes it a versatile and multifunctional synthetic intermediate . The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for rapid diversification of the core structure . The electron-withdrawing fluorine atom can influence the molecule's electronic properties, pharmacokinetics, and metabolic stability, which are critical parameters in drug design . The 1,2-dimethyl configuration provides a defined regiochemistry, simplifying synthetic pathways. As a key building block, this compound is particularly valuable in exploring new chemical space for developing potential therapeutic agents. Its structure aligns with the core of numerous commercially significant drugs, including antihistamines, antiulcer agents, and antifungals, highlighting its relevance in pharmaceutical chemistry . Researchers can leverage this synthon in programs targeting antibacterial, antitumor, antiviral, and anti-inflammatory activities, among others . The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-bromo-6-fluoro-1,2-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2/c1-5-12-9-7(10)3-6(11)4-8(9)13(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFSDWBKEOSURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using Trichloroacetimidate Reagents

A scalable method adapted from Thieme’s synthesis of analogous imidazoles involves methyl 2,2,2-trichloroacetimidate as a cyclization agent. For 4-bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole:

  • Starting Material : 4-Bromo-6-fluoro-1,2-diaminobenzene.

  • Reaction : Dissolve the diamine in acetic acid, add methyl trichloroacetimidate, and stir at 25°C for 4 hours.

  • Workup : Neutralize with sodium carbonate, extract with ethyl acetate, and purify via recrystallization.

  • Yield : 85–92% on multigram scales.

  • Advantages : High regioselectivity, minimal byproducts.

Acid-Catalyzed Cyclization

Vulcanchem’s protocol employs hydrochloric acid for cyclization:

  • Substrate : N-(4-Bromo-2,6-difluorophenyl)acetamidine.

  • Conditions : Reflux in HCl (6 M) at 100°C for 8 hours.

  • Methylation : Treat intermediate with methyl iodide and potassium carbonate in DMF.

  • Yield : 70–75% after methylation.

  • Limitations : Requires separate methylation step, increasing reaction time.

Halogenation and Alkylation of Pre-Formed Benzimidazole

Electrophilic Bromofluorination

A two-step process derived from PubChem data:

  • Base Compound : 1,2-Dimethyl-1H-benzo[d]imidazole.

  • Bromination : React with N-bromosuccinimide (NBS) in CCl₄ at 0°C (→ 4-bromo derivative).

  • Fluorination : Use Selectfluor® in acetonitrile at 80°C.

  • Yield : 60–65% overall.

  • Challenges : Competing side reactions at C-5/C-7 positions.

Direct Methylation via Grignard Reagents

Adapted from Abemaciclib intermediate synthesis:

  • Intermediate : 4-Bromo-6-fluoro-1H-benzo[d]imidazole.

  • Methylation : React with methylmagnesium bromide (3 equiv.) in THF at −78°C.

  • Yield : 55–60%.

  • Note : Excess Grignard reagent required to ensure di-methylation.

Metal-Mediated Cross-Coupling Approaches

Palladium-Catalyzed Coupling

A method inspired by RSC advances in imidazole synthesis:

  • Substrate : 4,6-Dibromo-1,2-dimethyl-1H-benzo[d]imidazole.

  • Fluorination : Treat with KF and Pd(OAc)₂ in DMF at 120°C.

  • Yield : 50–55%.

  • Drawback : High catalyst loading (5 mol% Pd).

Copper-Mediated Amination

From Patent CN109761959B:

  • Intermediate : 6-Bromo-4-fluoro-1H-benzo[d]imidazole.

  • Methylation : Use CuI and methyl iodide in DMSO at 100°C.

  • Yield : 65–70%.

  • Advantage : Single-step methylation with high atom economy.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Scalability
Trichloroacetimidate4-Bromo-6-fluoro-1,2-diaminobenzeneMethyl trichloroacetimidate85–92Industrial
Acid-CatalyzedN-(4-Bromo-2,6-difluorophenyl)acetamidineHCl, methyl iodide70–75Pilot-scale
Electrophilic Halogenation1,2-Dimethyl-1H-benzo[d]imidazoleNBS, Selectfluor®60–65Lab-scale
Pd-Catalyzed4,6-Dibromo-1,2-dimethyl-1H-benzo[d]imidazoleKF, Pd(OAc)₂50–55Lab-scale

Industrial-Scale Optimization

Continuous Flow Reactors

Vulcanchem’s industrial protocol uses continuous flow systems for cyclization:

  • Reactor Type : Tubular flow reactor (TFR).

  • Conditions : Residence time = 30 min, T = 120°C.

  • Output : 1–5 kg/batch with >90% purity.

Solvent Recycling

Ethyl acetate and n-hexane are recovered via distillation, reducing waste by 40% .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmaceutical Applications

The primary application of 4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole lies in its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the production of Abemaciclib , a selective inhibitor of cyclin-dependent kinases (CDK) 4 and 6, which are crucial for cell cycle regulation. Abemaciclib is utilized for treating advanced or metastatic breast cancer, highlighting the compound's importance in cancer therapy.

Biological Research Applications

In addition to its pharmaceutical uses, this compound has been employed in various biological research contexts:

  • Antitumor Activity : Studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. In vitro tests indicate low IC₅₀ values (the concentration required to inhibit cell growth by 50%) against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Cell Line IC₅₀ (µM)
MCF-71.61 ± 0.92
A5491.98 ± 1.22
  • Nucleotide Exchange Activation : Recent research has identified benzimidazole derivatives as potential activators of nucleotide exchange on RAS proteins. These findings suggest that compounds like this compound could be pivotal in developing therapies targeting RAS-related pathways .

Industrial Applications

Beyond its medicinal uses, this compound is also relevant in industrial chemistry for the synthesis of various materials and chemicals. Its ability to act as a building block for more complex chemical structures makes it valuable in both academic and industrial settings.

Case Studies

Several case studies illustrate the compound's effectiveness:

  • In Vitro Studies : Research has demonstrated that compounds similar to this compound show promising results in inhibiting the proliferation of multiple cancer cell lines.
  • Murine Models : In vivo studies using murine models have shown that administration of this compound significantly reduces bacterial load in infected tissues, indicating potential applications in antimicrobial therapies .

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole with key analogs in terms of substituents, properties, and applications:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
This compound 4-Br, 6-F, 1,2-diCH₃ ~257.1 Not reported Potential enzyme inhibition; structural analog for drug design
1,2-Dimethyl-1H-benzo[d]imidazole (3p) 1,2-diCH₃ 146.22 112–114 High yield (94%); used as a scaffold for further functionalization
4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole 4-Br, 6-CF₃ 265.03 >200 Thermal stability; catalytic applications
5-Bromo-6-fluoro-1H-benzo[d]imidazole 5-Br, 6-F 215.02 Not reported Intermediate in Suzuki coupling reactions
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole (2) 6-CH₃, 2-C₆H₄F 241.27 Not reported Anticancer lead compound; regioisomeric purity
N-(3-aminobenzyl)-1,2-dimethyl-1H-benzo[d]imidazol-5-amine (20) 1,2-diCH₃, 5-NH₂ 266.34 165–166 (as oxalate) Metabolically stable kinase inhibitor

Key Observations:

Substituent Effects on Stability: Bromo and fluoro groups increase thermal stability compared to non-halogenated analogs (e.g., 3p vs. 4-bromo-6-(trifluoromethyl) derivative) . Methyl groups at positions 1 and 2 enhance steric protection, reducing susceptibility to oxidative degradation .

Pharmacological Relevance :

  • Halogenated derivatives (e.g., 2-(4-fluorophenyl)-6-methyl analog) exhibit potent bioactivity, such as enzyme inhibition, due to enhanced binding affinity from halogen interactions .
  • 1,2-Dimethyl analogs (e.g., compound 20) demonstrate metabolic stability, making them viable drug candidates .

Synthetic Flexibility :

  • Bromo-substituted benzimidazoles serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for creating biaryl systems .
  • Fluoro groups are often retained during synthesis via sodium metabisulfite-mediated cyclization under nitrogen .

Biological Activity

4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including data tables, case studies, and detailed analyses of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrFN2, with a molecular weight of approximately 253.1 g/mol. The compound features a benzimidazole ring system with specific substitutions: bromine at the 4-position, fluorine at the 6-position, and two methyl groups at the 1 and 2 positions. These substitutions significantly influence its chemical reactivity and biological activity compared to non-substituted analogs.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study demonstrated that this compound caused significant apoptosis in MCF-7 breast cancer cells, evidenced by flow cytometry results .

A comparative analysis of similar compounds revealed that derivatives of benzimidazole often show varying degrees of cytotoxicity against different cancer cell lines. The IC50 values for related compounds suggest that structural modifications can enhance or diminish anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial and fungal strains. Studies have indicated significant activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these interactions were notably low, suggesting strong bactericidal effects .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)Reference
Staphylococcus aureus< 10
Escherichia coli< 20
Candida albicans< 30

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may act as an enzyme inhibitor, modulating key biochemical pathways associated with disease progression.

Additionally, the compound's lipophilicity enhances its ability to penetrate cellular membranes, which is critical for its antimicrobial and anticancer effects. This property is particularly relevant in drug design as it influences bioavailability and efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Breast Cancer Cells : In a controlled laboratory setting, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability among MCF-7 cells.
  • Antibacterial Efficacy : A comparative study involving this compound and standard antibiotics demonstrated superior antibacterial activity against S. aureus, with lower MIC values than traditional treatments like ampicillin and ciprofloxacin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole?

  • Methodology : A two-step synthesis is typically employed:

  • Step 1 : Bromination and fluorination of a pre-functionalized benzoimidazole core. Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid, followed by fluorination with Selectfluor or DAST .
  • Step 2 : Methylation at the 1- and 2-positions using methyl iodide and a base (e.g., NaH) in DMF .
  • Key Parameters : Reaction temperature (60–80°C for bromination), stoichiometry (1.2–1.5 eq halogenating agents), and catalyst choice (e.g., Pd for regioselective fluorination) .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • FTIR : Peaks at ~590 cm⁻¹ (C-Br), ~745 cm⁻¹ (C-F), and 2973 cm⁻¹ (methyl C-H stretching) confirm functional groups .
  • NMR : 1^1H NMR shows methyl protons as singlets (δ 2.6–2.8 ppm), aromatic protons as multiplets (δ 7.4–8.3 ppm), and coupling constants for fluorine (e.g., 3JHF^3J_{H-F} = 8–12 Hz) .
  • MS : Molecular ion peaks at m/z ~285–290 (M+^+) with isotopic patterns for Br and F .

Q. What are common solubility and stability challenges during handling?

  • Solubility : Limited solubility in polar solvents (e.g., water); best dissolved in DMSO or DCM for reactions .
  • Stability : Degrades under prolonged light exposure. Store in inert atmospheres (N2_2) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity be controlled during halogenation?

  • Strategies :

  • Directing Groups : Use electron-donating substituents (e.g., methyl groups) to direct bromination/fluorination to specific positions .
  • Catalytic Systems : Pd-catalyzed C-H activation enables selective fluorination at the 6-position .
    • Case Study : In a related compound (Sb23), bromination at the 4-position was achieved using Br2_2/H2_2O2_2 in acetic acid, with 73% yield .

Q. How do computational methods aid in predicting reactivity and binding properties?

  • DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Docking into EGFR kinase (PDB: 1M17) reveals binding affinities. For example, a bromo-fluoro analog showed a docking score of −8.2 kcal/mol, suggesting strong hydrophobic interactions .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Observed Discrepancies : Yields for brominated benzoimidazoles range from 73% (Sb23) to 86% (Sb30) due to varying halogen sources and purification methods .
  • Resolution : Optimize via factorial design (e.g., 23^3 factorial experiments testing temperature, catalyst loading, and solvent polarity) .

Q. How is cytotoxicity assessed for potential therapeutic applications?

  • In-Vitro Assays :

  • MTT Assay : Test against cancer cell lines (e.g., A549 lung carcinoma) with IC50_{50} values compared to controls (e.g., Sb23: IC50_{50} = 12 µM) .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA = 45 Ų) but potential hepatotoxicity (CYP2D6 inhibition) .

Methodological Recommendations

  • Synthetic Optimization : Use response surface methodology (RSM) to balance competing factors (e.g., reaction time vs. yield).
  • Analytical Cross-Validation : Combine NMR, HRMS, and single-crystal XRD to resolve structural ambiguities .
  • Environmental Safety : Follow EPA guidelines for halogenated waste disposal due to aquatic toxicity (LC50_{50} < 1 mg/L for Daphnia magna) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.